5alpha-Androstane-1,17-dione

Description

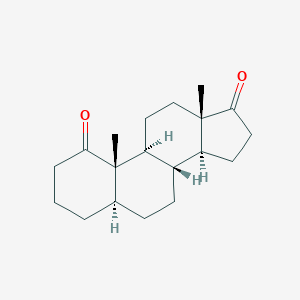

Structure

2D Structure

3D Structure

Properties

CAS No. |

10455-05-7 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione |

InChI |

InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1 |

InChI Key |

BJDOJOQKLFLCRF-OCANJJRCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |

Synonyms |

5α-Androstane-1,17-dione |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 5α-Androstane-3,17-dione in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cascade of steroid hormone biosynthesis, 5α-Androstane-3,17-dione (5α-androstanedione) emerges as a critical intermediate, particularly in androgen metabolism. While often overshadowed by more potent androgens like testosterone and dihydrotestosterone (DHT), 5α-androstanedione plays a crucial role in both normal physiological processes and the pathophysiology of androgen-dependent conditions. This technical guide provides an in-depth exploration of the biological significance of 5α-androstanedione in steroidogenesis, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers, scientists, and professionals in drug development.

Core Synthesis and Metabolism

5α-Androstanedione is a naturally occurring androstane steroid and an endogenous metabolite of several androgens.[1] Its position in the steroidogenic pathway is primarily downstream of androstenedione and upstream of the potent androgen, dihydrotestosterone (DHT).

The synthesis of 5α-androstanedione is predominantly catalyzed by the enzyme 5α-reductase (SRD5A). This enzyme reduces the double bond at the C4-C5 position of androstenedione, a Δ4-steroid, to yield the 5α-reduced steroid, 5α-androstanedione.[1][2][3] There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), each with distinct tissue distribution and enzymatic properties.[4]

Following its synthesis, 5α-androstanedione can be further metabolized by 17β-hydroxysteroid dehydrogenases (17β-HSDs) , also known as 17-ketosteroid reductases (17-KSR). These enzymes catalyze the reduction of the 17-keto group of 5α-androstanedione to a hydroxyl group, resulting in the formation of dihydrotestosterone (DHT).[1][5] Several isoforms of 17β-HSD exist, with varying substrate specificities and tissue expression.[5][6] Notably, aldo-keto reductase 1C3 (AKR1C3) has been identified as a key enzyme in this conversion.[7]

Physiological and Pathophysiological Significance

The primary biological role of 5α-androstanedione lies in its function as a precursor to DHT. DHT is the most potent natural androgen, exhibiting a higher binding affinity for the androgen receptor (AR) than testosterone.[8] Therefore, the conversion of 5α-androstanedione to DHT represents a critical amplification step in androgen signaling in various tissues, including the prostate, skin, and hair follicles.

In certain pathological conditions, particularly in castration-resistant prostate cancer (CRPC), the metabolic pathway involving 5α-androstanedione gains paramount importance. In CRPC, where circulating testosterone levels are significantly reduced, prostate cancer cells can utilize adrenal androgens, such as androstenedione, as precursors for intratumoral DHT synthesis.[8][9][10] The conversion of androstenedione to 5α-androstanedione and subsequently to DHT, often referred to as the "5α-androstanedione pathway" or "backdoor pathway," allows cancer cells to maintain androgen receptor signaling and proliferate despite systemic androgen deprivation.[8][9][11]

Quantitative Data

The enzymatic reactions involving 5α-androstanedione are governed by specific kinetic parameters. The following tables summarize key quantitative data for the primary enzymes involved in its synthesis and metabolism.

| Enzyme | Substrate | Tissue | Km | Vmax | Reference |

| 5α-Reductase | Androstenedione | Human Prostate (Epithelium) | 120 nM | 56 pmol/mg protein/h | [12] |

| Human Prostate (Stroma) | 211 nM | 130 pmol/mg protein/h | [12] | ||

| Dog Prostate (Epithelium) | 892 ± 132 nM | 54.6 ± 5.8 pmol/mg protein/h | [13] | ||

| Dog Prostate (Stroma) | 70 ± 11 nM | 13.0 ± 2.0 pmol/mg protein/h | [13] | ||

| AKR1C3 (17β-HSD5) | 5α-Androstanedione | Recombinant Human | 19.8 µM | 0.26 min⁻¹ | [7] |

Table 1: Kinetic Parameters of 5α-Reductase and AKR1C3.

Experimental Protocols

Accurate quantification of 5α-androstanedione and the assessment of related enzyme activities are crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Quantification of 5α-Androstanedione by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of steroids in biological matrices.[14][15][16][17]

1. Sample Preparation (from Serum/Plasma):

-

Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 5α-androstanedione). Vortex for 30 seconds to precipitate proteins.[14]

-

Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 12,000 rpm for 5 minutes.[14]

-

Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 55°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.[14]

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 or PFP column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 x 3 mm) is suitable.[14]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.[16]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 45°C.[14]

-

-

Mass Spectrometric Detection:

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for 5α-androstanedione and its internal standard must be determined and optimized on the specific instrument used.

-

5α-Reductase Activity Assay

1. Enzyme Source Preparation:

-

Prepare microsomes or tissue homogenates from the tissue of interest (e.g., prostate) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.5, containing 0.32 M sucrose and 0.1 mM dithiothreitol).[2]

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

-

In a microcentrifuge tube, combine the enzyme preparation (e.g., 20 µg of protein), a saturating concentration of NADPH (e.g., 1 mM), and the test compound or vehicle.

-

Pre-incubate the mixture at 37°C for 15 minutes.

3. Initiation and Termination of the Reaction:

-

Initiate the reaction by adding the substrate (e.g., radiolabeled [³H]-androstenedione or testosterone) at a desired concentration (e.g., 0.9 µM).[1]

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Terminate the reaction by adding an acid (e.g., 1 N HCl) or a solvent like ethyl acetate to extract the steroids.[1]

4. Product Analysis:

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Separate the substrate and the 5α-reduced product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using a radiodetector (if a radiolabeled substrate was used) or by LC-MS/MS.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay

This assay measures the conversion of a 17-ketosteroid (e.g., 5α-androstanedione) to its 17β-hydroxysteroid product (e.g., DHT).[9][11][21][22][23]

1. Enzyme Source:

-

Use a purified recombinant enzyme, cell lysate from cells overexpressing the specific 17β-HSD isoform, or tissue homogenates.

2. Reaction Conditions:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

The reaction mixture should contain the enzyme source, the substrate (5α-androstanedione), and the cofactor (NADPH).

3. Spectrophotometric Assay:

-

The activity of 17β-HSD can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[9]

-

Initiate the reaction by adding the substrate and immediately start recording the absorbance.

-

Calculate the enzyme activity from the rate of decrease in absorbance.

4. LC-MS/MS-based Assay:

-

After a defined incubation period, terminate the reaction.

-

Extract the steroids and quantify the amount of DHT formed using a validated LC-MS/MS method as described previously.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving 5α-androstanedione and a typical experimental workflow for its analysis.

Caption: The 5α-androstanedione pathway to DHT synthesis.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Kinetic analysis of enzymic activities: prediction of multiple forms of 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]

- 10. Steroid hormone synthetic pathways in prostate cancer - Mostaghel - Translational Andrology and Urology [tau.amegroups.org]

- 11. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5 alpha-reductase activity in epithelium and stroma of prostates from intact and castrated dogs treated with androstenedione, the aromatase inhibitor 1-methyl-1,4-androstadiene-3,17-dione, and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]

- 16. protocols.io [protocols.io]

- 17. meridian.allenpress.com [meridian.allenpress.com]

- 18. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 20. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intracellular regulation of 17 beta-hydroxysteroid dehydrogenase type 2 catalytic activity in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

Endogenous Synthesis and Regulation of 5α-Androstane-3,17-dione: A Technical Guide

Introduction: 5α-Androstane-3,17-dione, also known as 5α-androstanedione, is a critical endogenous C19 steroid and a key metabolite in androgen biosynthesis.[1] It serves as an important intermediate in the conversion of weaker androgens to more potent forms, most notably dihydrotestosterone (DHT). While not as potent as testosterone or DHT, its position in steroidogenic pathways, particularly in androgen-sensitive tissues and in the context of castration-resistant prostate cancer (CRPC), makes it a molecule of significant interest for researchers and drug development professionals.[2][3] This guide provides an in-depth overview of the core principles governing its synthesis, metabolism, and regulation, supplemented with experimental methodologies and quantitative data.

Endogenous Synthesis of 5α-Androstane-3,17-dione

The synthesis of 5α-androstane-3,17-dione primarily occurs through two recognized pathways, with the conversion from androstenedione being the most prominent.

The 5α-Reductase Pathway (Primary)

The principal route for 5α-androstane-3,17-dione synthesis is the irreversible reduction of the double bond (C4-C5) of androstenedione (Δ4-androstenedione).[1][4] This reaction is catalyzed by the enzyme family of steroid 5α-reductases (SRD5A), which use NADPH as a cofactor.[5]

-

Enzymes: Three isoenzymes of 5α-reductase have been identified in humans:

-

SRD5A1 (Type 1): Expressed in various tissues including the liver, skin, and brain.[6][7] Its expression is notably increased in castration-resistant prostate cancer.[8][9][10]

-

SRD5A2 (Type 2): The predominant isoform in normal prostate tissue, genital skin, and the urogenital tract.[6][7][9] Mutations in the SRD5A2 gene are the cause of 5α-reductase 2 deficiency.[11]

-

SRD5A3 (Type 3): Also possesses testosterone reductase activity and is implicated in the progression of hormone-refractory prostate cancer.[6]

-

-

Subcellular Localization: While there has been some historical controversy, current evidence indicates that all human 5α-reductase family members are localized to the endoplasmic reticulum.[6] Some studies have also reported nuclear localization for SRD5A1, suggesting a close spatial relationship with the androgen receptor.[7][12]

The 17β-Hydroxysteroid Dehydrogenase Pathway (Secondary)

A secondary pathway involves the oxidation of dihydrotestosterone (DHT) at the C17 position. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.[1] This pathway is reversible and contributes to the balance between DHT and 5α-androstane-3,17-dione in various tissues.

Metabolism and Physiological Role

5α-Androstane-3,17-dione is not a terminal metabolite. It is a crucial substrate for the synthesis of other potent androgens, a pathway of particular importance in CRPC, often termed the "5α-dione pathway" or "backdoor pathway".

-

Conversion to DHT: 5α-androstane-3,17-dione is converted to DHT by the action of 17β-HSDs, particularly AKR1C3 (also known as type 5 17β-HSD).[3][13] This pathway bypasses testosterone entirely and is a key mechanism for maintaining high intratumoral DHT levels that drive cancer progression after androgen deprivation therapy.[2][3]

-

Conversion to Androsterone: It can also be metabolized to androsterone, a 17-ketosteroid with some androgenic activity.[14]

The elevated expression of SRD5A1 and AKR1C3 in CRPC tissue facilitates this pathway, allowing tumors to synthesize DHT from adrenal precursors like androstenedione.[3][8]

Regulation of Synthesis

The synthesis of 5α-androstane-3,17-dione is tightly regulated at the level of the 5α-reductase enzymes through hormonal, genetic, and other signaling pathways.

Hormonal Regulation

The expression and activity of SRD5A isoenzymes are modulated by various hormones:

-

Androgens: Androgens themselves regulate SRD5A expression in a complex, isoform-specific manner. In prostate cancer cells, androgens can induce SRD5A1 expression while repressing SRD5A2, contributing to the isoform switch seen during disease progression.[9][10]

-

Progesterone: Has been shown to decrease 5α-reductase activity.[15] In some contexts, progesterone can also decrease SRD5A1 protein levels.[16]

-

Dehydroepiandrosterone (DHEA): Can increase 5α-reductase activity.[15]

-

Insulin: In hyperinsulinemic conditions, insulin can increase the expression of SRD5A1 mRNA, potentially leading to elevated levels of 5α-reduced androgens.[8]

-

Oxytocin: In the rat prostate, oxytocin has been shown to differentially regulate 5α-reductase isoforms, reducing SRD5A1 expression but increasing SRD5A2 expression and the activity of both.[17]

Genetic and Epigenetic Regulation

The SRD5A1 gene is subject to epigenetic control. Increased DNA methylation at the gene's enhancer regions can lead to reduced expression, which has been linked to effects on reproductive function.[8] Genetic variations (polymorphisms) in the SRD5A genes may also influence enzyme activity and have been studied as predictors for prostate cancer prognosis and response to inhibitors.[10][18]

Quantitative Data Summary

Quantitative data on 5α-androstane-3,17-dione is often presented in the context of its precursors and downstream metabolites. The tables below summarize relevant data from literature.

Table 1: Tissue and Cellular Localization of 5α-Reductase Isoenzymes

| Isoenzyme | Primary Tissue Distribution | Subcellular Localization | Reference(s) |

|---|---|---|---|

| SRD5A1 | Liver, brain, skin (sebaceous glands) | Endoplasmic Reticulum, Nucleus | [6][7] |

| SRD5A2 | Prostate, urogenital tract, genital skin | Endoplasmic Reticulum, Cytoplasm | [6][7] |

| SRD5A3 | Widely expressed; implicated in prostate cancer | Endoplasmic Reticulum |[6] |

Table 2: Hormonal Regulation of 5α-Reductase Activity & Expression

| Regulating Factor | Target Isoenzyme(s) | Effect | Reference(s) |

|---|---|---|---|

| Androgens (R1881) | SRD5A1 (in LNCaP cells) | 2-fold increase in expression | [9] |

| Androgens (R1881) | SRD5A2 (in LNCaP cells) | Significant repression of expression | [9] |

| DHEA | General 5α-Reductase | Increased activity | [15] |

| Progesterone | General 5α-Reductase | Decreased activity | [15] |

| Insulin | SRD5A1 | Increased mRNA expression | [8] |

| Oxytocin | SRD5A1 (rat prostate) | Decreased expression, increased activity | [17] |

| Oxytocin | SRD5A2 (rat prostate) | Increased expression, increased activity |[17] |

Experimental Protocols

The study of 5α-androstane-3,17-dione synthesis and regulation involves a range of biochemical and molecular biology techniques.

5α-Reductase Activity Assay (In Vitro)

This protocol describes a general method for measuring the conversion of androstenedione to 5α-androstane-3,17-dione in tissue homogenates or cell fractions.

-

Tissue/Cell Preparation: Homogenize tissue (e.g., prostate) or harvest cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Prepare subcellular fractions (e.g., nuclear or microsomal) by differential centrifugation if required.[4]

-

Reaction Mixture: In a microcentrifuge tube, combine the protein extract (homogenate or fraction) with a reaction buffer containing NADPH (cofactor) and a radiolabeled substrate, such as [³H]androstenedione.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes). The reaction is linear with respect to time and protein concentration within certain limits that must be empirically determined.

-

Steroid Extraction: Stop the reaction by adding a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). Vortex vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.

-

Chromatographic Separation: Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen. Re-dissolve the steroid residue in a small volume of solvent and spot it onto a Thin-Layer Chromatography (TLC) plate alongside non-radiolabeled standards for 5α-androstane-3,17-dione and androstenedione.[4] Develop the plate in an appropriate solvent system.

-

Quantification: Visualize the standards on the TLC plate (e.g., with iodine vapor or UV light). Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculation: Enzyme activity is calculated based on the percentage of converted substrate and expressed as pmol of product formed per mg of protein per hour.

Gene Expression Analysis by RT-qPCR

This method is used to quantify the mRNA levels of SRD5A1, SRD5A2, and SRD5A3.

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial kit (e.g., TRIzol or column-based methods).

-

RNA Quality Control: Assess RNA integrity and concentration using spectrophotometry (A260/A280 ratio) and/or capillary electrophoresis.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target SRD5A genes, and a reference (housekeeping) gene (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) or a probe that allows for real-time monitoring of DNA amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target genes compared to the reference gene using the ΔΔCt method.

Steroid Quantification by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate, specific, and sensitive quantification of multiple steroids, including 5α-androstane-3,17-dione, from biological matrices like serum, plasma, or tissue homogenates.[19][20]

-

Sample Preparation: Spike the biological sample with a known amount of a stable isotope-labeled internal standard for 5α-androstane-3,17-dione.

-

Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances.[20]

-

Derivatization (Optional): In some cases, steroids are derivatized to improve their ionization efficiency and chromatographic properties.[20]

-

LC Separation: Inject the extracted sample into a liquid chromatography system (e.g., HPLC or UPLC). The steroids are separated on a chromatographic column (e.g., C18 reverse-phase) based on their physicochemical properties.

-

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. In the first quadrupole, a specific precursor ion for 5α-androstane-3,17-dione is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.[19]

-

Quantification: A calibration curve is generated using known concentrations of the analyte. The concentration of 5α-androstane-3,17-dione in the sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.

References

- 1. Androstanedione - Wikipedia [en.wikipedia.org]

- 2. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 6. Subcellular localization of the five members of the human steroid 5α-reductase family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. SRD5A1 - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]

- 11. 5-alpha reductase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. karger.com [karger.com]

- 13. Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of androsterone and 5 alpha-androstane-3 alpha,17 beta-diol in human lung tissue and in pulmonary endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]

- 16. SRD5A1 steroid 5 alpha-reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. SRD5A1 & 2: Can They Predict Regrowth From 5AR Inhibitors? [perfecthairhealth.com]

- 19. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5α-Reductase in the Formation of 5α-Androstane-3,17-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-reductase, a critical enzyme in androgen metabolism, plays a pivotal role in the conversion of androstenedione to 5α-androstane-3,17-dione. This reaction is a key step in the alternative, or "backdoor," pathway of androgen synthesis, contributing to the local production of potent androgens in various tissues. Understanding the kinetics, regulation, and inhibition of this enzymatic process is crucial for the development of therapeutic strategies targeting androgen-dependent pathologies. This technical guide provides an in-depth overview of the role of 5α-reductase in 5α-androstane-3,17-dione formation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

Introduction

5α-Androstane-3,17-dione, also known as androstanedione, is a steroid hormone that serves as a precursor in the biosynthesis of more potent androgens, such as dihydrotestosterone (DHT).[1] Its formation is primarily catalyzed by the enzyme 5α-reductase, which reduces the double bond of androstenedione.[1] There are three known isoenzymes of 5α-reductase in humans: SRD5A1, SRD5A2, and SRD5A3.[2] These isoenzymes exhibit distinct tissue distributions and biochemical properties, contributing to the complexity of androgen metabolism. The formation of 5α-androstane-3,17-dione is a significant step in the "backdoor" pathway of androgen synthesis, which can be particularly relevant in certain physiological and pathological states, including castration-resistant prostate cancer.

Biochemical Pathway of 5α-Androstane-3,17-dione Formation

The primary pathway for the formation of 5α-androstane-3,17-dione involves the irreversible reduction of androstenedione, a reaction catalyzed by 5α-reductase in the presence of the cofactor NADPH.[3]

DOT Diagram of the Core Reaction:

Caption: Catalytic conversion of androstenedione to 5α-androstane-3,17-dione by 5α-reductase with NADPH as a cofactor.

This core reaction is part of a larger network of androgen metabolism. 5α-androstane-3,17-dione can be further metabolized to other androgens, including DHT.

DOT Diagram of the Androgen Metabolism Pathway:

References

An In-depth Technical Guide to 5alpha-Androstane-3,17-dione: Physicochemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5alpha-Androstane-3,17-dione is a naturally occurring steroid and an important endogenous metabolite of androgens such as testosterone and dihydrotestosterone (DHT)[1]. As a key intermediate in steroid metabolism, understanding its physicochemical properties and molecular structure is crucial for research in endocrinology, drug discovery, and diagnostics. This technical guide provides a comprehensive overview of 5alpha-Androstane-3,17-dione, including its chemical and physical characteristics, molecular structure, and its role in key biological pathways.

Physicochemical Properties

The physicochemical properties of 5alpha-Androstane-3,17-dione are fundamental to its biological activity, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₂ | [1] |

| Molecular Weight | 288.43 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | 133.5 - 134.0 °C | [2] |

| Boiling Point | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | |

| Solubility | Poorly soluble in water; Soluble in ethanol, chloroform. | [3] |

| logP (Predicted) | 3.64 (for 5β-isomer) | [4] |

Molecular Structure

5alpha-Androstane-3,17-dione possesses the characteristic four-ring steroid nucleus. Its systematic IUPAC name is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione[2]. The "5alpha" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. This stereoisomer is distinct from its 5beta counterpart.

Key Structural Features:

-

Androstane Skeleton: A C19 steroid framework.

-

Ketone Groups: Oxo groups are located at the C-3 and C-17 positions.

-

Stereochemistry: The 5-alpha configuration results in a relatively planar molecular shape.

Experimental Protocols

Synthesis of 5alpha-Androstane-3,17-dione

A common laboratory synthesis of 5alpha-Androstane-3,17-dione involves the oxidation of 17beta-hydroxy-5alpha-androstan-3-one (dihydrotestosterone)[5].

Methodology:

-

Starting Material: 17β-Acetoxy-5α-androstan-3-one (stanolone acetate) is often used as the precursor.

-

Bromination: The starting material is brominated in the presence of hydrogen chloride in acetic acid.

-

Dehydrobromination: The resulting bromo-derivative undergoes dehydrobromination using a base such as lithium carbonate.

-

Hydrolysis: The acetate group is hydrolyzed with a base like sodium hydroxide to yield 17β-hydroxy-5α-androst-1-en-3-one.

-

Oxidation: The final step involves the oxidation of the 17-hydroxyl group to a ketone using an oxidizing agent like chromium trioxide to yield 5alpha-Androst-1-ene-3,17-dione[5]. A similar oxidation of the saturated androstane backbone would yield 5alpha-Androstane-3,17-dione.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed structural elucidation of 5alpha-Androstane-3,17-dione is achieved through 1H and 13C NMR spectroscopy.

-

Sample Preparation: Approximately 3 mg of the steroid is dissolved in 500 µL of deuterated methanol (CD₃OD) after lyophilization to remove moisture[6].

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a suitable probe is used for analysis[6][7].

-

Data Acquisition: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals unambiguously[8][9]. The Human Metabolome Database provides access to experimental 1D and 2D NMR spectra for related androstane compounds[7][10].

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of 5alpha-Androstane-3,17-dione, particularly in biological matrices.

-

Sample Preparation: For analysis from biological samples like urine, a multi-step process involving hydrolysis (e.g., with β-glucuronidase), liquid-liquid or solid-phase extraction, and derivatization (e.g., silylation with MSTFA) is typically required[11][12][13].

-

GC Separation: A capillary column (e.g., HP-1) is used with a defined temperature program to separate the analyte from other components[13].

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum is compared to spectral libraries for identification[14].

Signaling and Metabolic Pathways

Metabolic Pathway of 5alpha-Androstane-3,17-dione

5alpha-Androstane-3,17-dione is a central molecule in androgen metabolism. It is formed from androstenedione by the action of 5alpha-reductase and can be interconverted with dihydrotestosterone (DHT) by 17beta-hydroxysteroid dehydrogenase[1].

Signaling Pathway via Estrogen Receptor Beta (ERβ)

Interestingly, metabolites of 5alpha-androstane derivatives, such as 5alpha-androstane-3beta,17beta-diol (a reduced form of 5alpha-Androstane-3,17-dione), do not bind to the androgen receptor but exhibit high affinity for the estrogen receptor beta (ERβ)[15][16]. This interaction can lead to the regulation of gene expression, for example, by activating the oxytocin promoter[17].

References

- 1. Androstanedione - Wikipedia [en.wikipedia.org]

- 2. Dihydroandrostenedione | C19H28O2 | CID 222865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Androstane-3,17-dione, (5beta)- | C19H28O2 | CID 440114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (HMDB0000493) [hmdb.ca]

- 8. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000493) [hmdb.ca]

- 11. agilent.com [agilent.com]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.azregents.edu [experts.azregents.edu]

The 5α-Dione Pathway: An In-Depth Technical Guide to a Critical Route of Androgen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of potent androgens, particularly dihydrotestosterone (DHT), is a critical driver of both normal male physiology and the progression of androgen-dependent pathologies such as prostate cancer. For decades, the canonical pathway of androgen synthesis, which proceeds through the conversion of testosterone to DHT by the enzyme 5α-reductase, was considered the primary route. However, a significant body of research has now firmly established the existence and importance of an alternative route: the 5α-dione pathway. This pathway bypasses testosterone as a direct precursor to DHT, instead utilizing androstenedione (AD) as a key substrate. The discovery of the 5α-dione pathway has profound implications for our understanding of androgen synthesis and offers new avenues for therapeutic intervention, particularly in the context of castration-resistant prostate cancer (CRPC), where this pathway can become a dominant mechanism for maintaining androgen receptor signaling.

This technical guide provides a comprehensive overview of the 5α-dione pathway, detailing its discovery, the key enzymatic players, and the experimental methodologies used to investigate its function. Quantitative data on enzyme kinetics and inhibitor efficacy are presented in structured tables to facilitate comparison and aid in the design of future research and drug development strategies.

The Core of the 5α-Dione Pathway

The 5α-dione pathway, also referred to as the "alternative" or "backdoor" pathway, represents a crucial route for the production of DHT from adrenal precursors. In this pathway, androstenedione is first converted to 5α-androstanedione (5α-dione) by the action of steroid 5α-reductase, primarily the type 1 isozyme (SRD5A1). Subsequently, 5α-dione is converted to the potent androgen DHT by a 17-ketosteroid reductase, a role predominantly filled by aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[1][2] This pathway is particularly significant in CRPC, where despite low circulating levels of testosterone due to androgen deprivation therapy, intratumoral androgen synthesis can persist and drive disease progression.[1][3]

Key Enzymes and Their Roles

-

Steroid 5α-Reductase Type 1 (SRD5A1): This enzyme catalyzes the initial and rate-limiting step in the 5α-dione pathway, the conversion of androstenedione to 5α-androstanedione.[1] Notably, SRD5A1 exhibits a higher substrate preference for androstenedione compared to testosterone, which underpins the significance of this alternative pathway.[4] In CRPC, the expression of SRD5A1 is often upregulated, further shunting steroid precursors through the 5α-dione route.[5]

-

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This versatile enzyme is responsible for the final step in the 5α-dione pathway, the reduction of 5α-androstanedione to DHT.[6] AKR1C3 is also implicated in the metabolism of other steroids and is frequently overexpressed in CRPC, contributing to the sustained production of potent androgens.[7]

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data related to the enzymes of the 5α-dione pathway, providing a basis for comparative analysis and computational modeling.

Table 1: Kinetic Parameters of Key Enzymes in the 5α-Dione Pathway

| Enzyme | Substrate | Product | Km (μM) | Vmax or kcat | Source(s) |

| SRD5A1 | Androstenedione | 5α-Androstanedione | 0.120 - 0.668 | 56 - 415 pmol/mg protein/h | [8] |

| AKR1C3 | 5α-Androstanedione | Dihydrotestosterone | Not explicitly found | Not explicitly found | |

| AKR1C3 | Δ4-Androstenedione | Testosterone | Not explicitly found | Not explicitly found | [6] |

| AKR1C3 | Androsterone | 5α-Androstane-3α,17β-diol | Not explicitly found | Not explicitly found | [6] |

| AKR1C3 | 5α-Dihydrotestosterone | 5α-Androstane-3α,17β-diol | 19.8 | 0.26 min-1 (kcat) | [7] |

Table 2: IC50 Values of Inhibitors for SRD5A and AKR1C3

| Inhibitor | Target Enzyme(s) | IC50 | Source(s) |

| Finasteride | SRD5A2 > SRD5A1 | 2459 nM (in RTG-2 cells) | [9] |

| Dutasteride | SRD5A1 and SRD5A2 | Exceeded those of overexpressing cell lines | [9] |

| Flufenamic acid | AKR1C3 | 50 nM | [10] |

| Compound 5 (p-NO2) | AKR1C3 | 36 nM | [10] |

| Compound 6 (p-Ac) | AKR1C3 | 360-fold selective over AKR1C2 | [10] |

| Compound 7 (p-CF3) | AKR1C3 | 250-fold selective over AKR1C2 | [10] |

| Celecoxib | AKR1C3 | 2.3 µM | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate and quantify the 5α-dione pathway.

Analysis of Steroid Hormones and Metabolites by HPLC and LC-MS/MS

Objective: To separate and quantify androgens and their precursors and metabolites in biological samples (e.g., cell lysates, serum, tissue homogenates).

Methodology:

-

Sample Preparation:

-

For serum samples (approximately 0.2 mL), add internal standards (e.g., 13C-labeled androgens).[11]

-

Extract unconjugated steroids with an organic solvent such as diethyl ether or a mixture of diethyl ether and dichloromethane.[11][12]

-

For conjugated steroids, the aqueous phase can be subjected to enzymatic digestion (e.g., with glucuronidase and sulfatase).[11]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[11]

-

For HPLC with UV detection, derivatization may be necessary to enhance sensitivity. For LC-MS/MS, derivatization can also improve ionization efficiency.[12] A common derivatizing agent is picolinic acid.[11]

-

Reconstitute the dried extract in an appropriate solvent (e.g., a mixture of water and acetonitrile) for injection into the chromatography system.[13]

-

-

Chromatographic Separation (HPLC/UHPLC):

-

Column: A reverse-phase C18 or C8 column is typically used (e.g., Zorbax XDB-C8, 15 cm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[13][14]

-

Flow Rate: Typically in the range of 0.25 - 1.2 mL/min.[11][13]

-

Column Temperature: Maintained at a constant temperature, for example, 35-40°C, to ensure reproducible retention times.[13][14]

-

-

Detection:

-

HPLC with Diode Array Detector (DAD): Monitors absorbance at a specific wavelength (e.g., 240-254 nm for many steroids).[13][14]

-

LC-Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and specificity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[11]

-

Lentiviral shRNA-Mediated Knockdown of SRD5A1

Objective: To specifically silence the expression of the SRD5A1 gene in cell lines to study the functional consequences on the 5α-dione pathway.

Methodology:

-

Day 1: Cell Plating:

-

Day 2: Transduction:

-

Prepare a mixture of complete cell culture medium containing Polybrene (a polycation that enhances transduction efficiency) at a final concentration of 2-10 µg/mL.[15][16]

-

Thaw the lentiviral particles containing the shRNA targeting SRD5A1 and a non-targeting control shRNA at room temperature.

-

Remove the existing medium from the cells and replace it with the Polybrene-containing medium.

-

Add the lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for the specific cell line.

-

Gently swirl the plate and incubate overnight.[15]

-

-

Day 3: Medium Change:

-

Remove the medium containing the lentiviral particles and replace it with fresh, complete medium without Polybrene.[15]

-

-

Day 4 onwards: Selection and Expansion:

-

If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin selection by adding the appropriate antibiotic to the culture medium 24-48 hours post-transduction.[16]

-

Maintain the cells under selection, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until resistant colonies are formed.[16]

-

Pick several resistant colonies and expand them.

-

Verify the knockdown of SRD5A1 expression at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The 5α-dione pathway bypasses testosterone in DHT synthesis.

Caption: Workflow for SRD5A1 knockdown and functional analysis.

Conclusion

The discovery and elucidation of the 5α-dione pathway have fundamentally altered our understanding of androgen synthesis, revealing a critical mechanism for DHT production that is independent of testosterone. This pathway's prominence in castration-resistant prostate cancer underscores its clinical relevance and highlights the need for novel therapeutic strategies that can effectively target its key enzymatic components, SRD5A1 and AKR1C3. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of androgen metabolism and to develop more effective treatments for androgen-driven diseases. Future research will likely focus on the development of highly selective inhibitors for the enzymes of the 5α-dione pathway and on the identification of biomarkers that can predict reliance on this pathway in individual patients, paving the way for more personalized and effective therapies.

References

- 1. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. scbt.com [scbt.com]

5α-Androstane-3,17-dione in Peripheral Androgen Metabolism: A Technical Guide

Introduction

5α-Androstane-3,17-dione, also known as androstanedione, is a crucial intermediate in the peripheral metabolism of androgens.[1] As a 5α-reduced steroid, it is positioned at a key metabolic crossroads, influencing the balance between less potent and highly potent androgens in target tissues. This technical guide provides an in-depth exploration of the synthesis, conversion, and physiological significance of 5α-androstane-3,17-dione, with a focus on the enzymatic pathways and their implications for research and drug development.

Biosynthesis and Metabolic Pathways

5α-Androstane-3,17-dione is primarily synthesized from androstenedione via the action of 5α-reductase enzymes (SRD5A).[1] It serves as a direct precursor to the potent androgen dihydrotestosterone (DHT), often bypassing testosterone in what is termed the "5α-dione pathway." This pathway has been identified as particularly significant in castration-resistant prostate cancer (CRPC).[2][3] The key enzymatic conversions involving 5α-androstane-3,17-dione are illustrated in the metabolic pathway below.

Quantitative Data

The concentration and conversion rates of 5α-androstane-3,17-dione and related androgens vary based on gender, physiological state, and tissue type. The following tables summarize key quantitative data from the literature.

Table 1: Plasma Concentrations of 5α-Androstane-3,17-dione

| Population | Concentration (pg/mL) | Notes |

| Men (n=6) | 164 ± 57 (mean ± SD) | Range: 84 to 273 pg/mL.[4] |

| Women (follicular phase, n=5) | 35 ± 14 to 145 ± 75 | Plasma levels vary throughout the menstrual cycle.[4] |

| Women (luteal phase, n=5) | 109 ± 50 to 151 ± 44 | Plasma levels vary throughout the menstrual cycle.[4] |

Table 2: Conversion of Androstenedione in Female Genital Skin

| Metabolite | Conversion Rate (%/200 mg tissue) | Comparison to Testosterone Formation |

| 5α-Androstane-3,17-dione | 10.45 ± 1.46 | ~12 times higher [5] |

| Androsterone | 11.04 ± 2.04 | ~13 times higher[5] |

| Dihydrotestosterone (DHT) | Not specified | ~8 times higher conversion from Androstenedione than to Testosterone[5] |

| Testosterone | Not specified | - |

| 5α-Androstane-3α,17β-diol | Not specified | ~23 times higher conversion from Androstenedione than to Testosterone[5] |

Data presented as mean ± SEM. This study highlights the preference for the 5α-reduction pathway of androstenedione over its conversion to testosterone in this tissue.[5]

Experimental Protocols

Accurate measurement and assessment of the metabolic pathways involving 5α-androstane-3,17-dione are critical for research. Below are representative protocols for the analysis of androgens and the assessment of relevant enzyme activity.

Protocol 1: Quantification of Androgens by LC-MS/MS

This protocol outlines a general procedure for the simultaneous measurement of multiple androgens, including 5α-androstane-3,17-dione, from serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for steroid hormone analysis.[6][7]

1. Sample Preparation:

-

Internal Standards: Add a mixture of deuterated internal standards for each target androgen to an aliquot of serum or plasma (e.g., 200 µL).[7]

-

Protein Precipitation: Precipitate proteins by adding a solution such as zinc sulfate and acetonitrile.[7]

-

Extraction: Perform a liquid-liquid extraction using an organic solvent like tert-butyl-methyl-ether to isolate the steroids.[7]

-

Derivatization (for Keto-Androgens): To enhance ionization efficiency and sensitivity for keto-androgens like 5α-androstane-3,17-dione, derivatize the extracted steroids using Girard P reagent.[8]

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

- Column: Use a C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 mm × 2.1 mm, 2.6 µm).[8]

- Mobile Phase A: Water with 0.1% formic acid.[8]

- Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 4:6) with 0.05% formic acid.[8]

- Gradient: Employ a linear gradient to separate the androgens based on their polarity.

-

Mass Spectrometry:

- Ionization: Use electrospray ionization (ESI) in positive mode.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each androgen and its corresponding internal standard to ensure specificity and accurate quantification.

// Nodes

Start [label="Serum/Plasma Sample", shape=ellipse, fillcolor="#FBBC05"];

Add_IS [label="Add Internal Standards"];

Precipitate [label="Protein Precipitation"];

Extract [label="Liquid-Liquid Extraction"];

Derivatize [label="Derivatization\n(Girard P)"];

LC_Separation [label="LC Separation\n(C18 Column)"];

MS_Analysis [label="Tandem MS Analysis\n(MRM Mode)"];

Quantification [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853"];

// Edges

Start -> Add_IS;

Add_IS -> Precipitate;

Precipitate -> Extract;

Extract -> Derivatize;

Derivatize -> LC_Separation;

LC_Separation -> MS_Analysis;

MS_Analysis -> Quantification;

}

Protocol 2: In Vitro Metabolism of Androstenedione in Tissue Homogenates

This protocol is designed to assess the activity of 5α-reductase by measuring the conversion of a precursor, such as radiolabeled androstenedione, to 5α-androstane-3,17-dione in a specific tissue.

1. Tissue Preparation:

-

Obtain fresh tissue samples (e.g., genital skin, prostate).[5]

-

Mince the tissue finely and prepare a homogenate in an appropriate buffer (e.g., RPMI-1640 medium).[5]

2. Incubation:

-

Incubate a known amount of tissue homogenate (e.g., 200 mg) with a radiolabeled substrate, such as [3H]androstenedione, in the presence of necessary cofactors (e.g., NADPH for 5α-reductase).[5]

-

Perform the incubation at 37°C in a controlled atmosphere (e.g., 95% O2 / 5% CO2) for a defined period (e.g., 1 hour).[5]

3. Metabolite Extraction and Separation:

-

Stop the reaction and extract the steroids from the incubation medium using an organic solvent.

-

Separate the different steroid metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

4. Detection and Quantification:

-

Identify the metabolites by comparing their chromatographic mobility with that of known standards.

-

Quantify the amount of each radiolabeled metabolite (including 5α-androstane-3,17-dione) using a scintillation counter or other appropriate detector.

-

Express the results as the percentage conversion of the initial substrate to each metabolite per unit of tissue weight over time.[5]

Physiological and Pathophysiological Significance

The metabolism of androgens at the peripheral level, particularly through the 5α-dione pathway, has significant implications for several androgen-dependent conditions.

-

Prostate Cancer: In castration-resistant prostate cancer, the intratumoral synthesis of DHT can continue despite low circulating levels of testosterone.[2] The 5α-dione pathway, converting adrenal androgens like DHEA and androstenedione to DHT via 5α-androstane-3,17-dione, is a key mechanism for maintaining androgen receptor signaling and promoting tumor growth.[2][9] This makes the enzymes in this pathway, such as SRD5A1 and AKR1C3, attractive therapeutic targets.

-

Benign Prostatic Hyperplasia (BPH) and Androgenetic Alopecia: The conversion of testosterone to DHT by 5α-reductase is a well-established driver of BPH and male pattern baldness.[10] While the "conventional" pathway from testosterone is significant, the contribution from the 5α-dione pathway in these tissues is an area of ongoing research. Inhibitors of 5α-reductase, such as finasteride, are effective treatments for these conditions.[10]

-

Female Androgen Excess Disorders: In conditions like Polycystic Ovary Syndrome (PCOS) and hirsutism, peripheral androgen metabolism is often dysregulated.[11] The skin, particularly genital skin, has a high capacity to convert androstenedione to 5α-androstane-3,17-dione and subsequently to other potent androgens, contributing to the clinical manifestations of hyperandrogenism.[5]

Conclusion

5α-Androstane-3,17-dione is a pivotal, yet often underappreciated, metabolite in peripheral androgen synthesis. Its role in the "5α-dione pathway" provides a critical route for the production of DHT, particularly in androgen-dependent pathologies like castration-resistant prostate cancer. Understanding the regulation of the enzymes that produce and metabolize 5α-androstane-3,17-dione is essential for the development of novel therapeutic strategies aimed at modulating androgen receptor activity in target tissues. The methodologies outlined in this guide provide a framework for researchers to further investigate the complex and tissue-specific nature of intracrine androgen metabolism.

References

- 1. Androstanedione - Wikipedia [en.wikipedia.org]

- 2. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 4. 5 alpha-androstane-3,17-dione in peripheral plasma of men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androstenedione is an important precursor of dihydrotestosterone in the genital skin of women and is metabolized via 5 alpha-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of 5 alpha-reductase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]

Methodological & Application

Developing a Radioimmunoassay for 5α-Androstane-3,17-dione in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Androstane-3,17-dione is a key intermediate in the metabolic pathway of androgens. It is formed from dehydroepiandrosterone (DHEA) and androstenedione through the action of 5α-reductase and can be further metabolized to more potent androgens like dihydrotestosterone (DHT).[1] Accurate measurement of 5α-Androstane-3,17-dione in plasma is crucial for understanding androgen metabolism in various physiological and pathological states, including benign prostatic hyperplasia, prostate cancer, and disorders of sex development. This document provides detailed application notes and experimental protocols for the development and validation of a sensitive and specific radioimmunoassay (RIA) for 5α-Androstane-3,17-dione in plasma.

Principle of the Radioimmunoassay

The radioimmunoassay for 5α-Androstane-3,17-dione is a competitive binding assay. In this assay, a fixed amount of radiolabeled 5α-Androstane-3,17-dione (the tracer) competes with the unlabeled 5α-Androstane-3,17-dione present in the plasma sample or standards for a limited number of binding sites on a specific antibody. As the concentration of unlabeled 5α-Androstane-3,17-dione increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of 5α-Androstane-3,17-dione in unknown samples can be determined.

Metabolic Pathway of 5α-Androstane-3,17-dione

Caption: Metabolic pathway of 5α-Androstane-3,17-dione.

Experimental Protocols

Preparation of Immunogen: 5α-Androstane-3,17-dione-7-CMTE-BSA Conjugate

A successful strategy for producing an antibody with high cross-reactivity to 5α-Androstane-3,17-dione involves using an androstenedione derivative as the hapten. Specifically, an antibody raised against androstenedione-7α-carboxymethyl-thioether conjugated to bovine serum albumin (BSA) has been shown to cross-react 100% with 5α-Androstane-3,17-dione.[2]

Materials:

-

Androstenedione

-

Thioglycolic acid

-

Triethylamine

-

Bovine Serum Albumin (BSA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dialysis tubing (10-14 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Synthesis of Androstenedione-7α-carboxymethyl-thioether (A-7-CMTE):

-

This synthesis involves the introduction of a thioether linkage at the C7 position of the androstenedione steroid nucleus, followed by carboxymethylation. This procedure typically requires expertise in organic synthesis. A plausible route involves the formation of a 7-bromo-androstenedione intermediate, followed by nucleophilic substitution with thioglycolic acid.

-

-

Activation of A-7-CMTE:

-

Dissolve A-7-CMTE and NHS in anhydrous DMF.

-

Add EDC or DCC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of A-7-CMTE.

-

-

Conjugation to BSA:

-

Dissolve BSA in PBS (pH 7.4).

-

Slowly add the activated A-7-CMTE solution to the BSA solution with gentle stirring.

-

Continue stirring at 4°C overnight.

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture extensively against PBS at 4°C for 48-72 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

-

Determine the protein concentration and the hapten-to-protein molar incorporation ratio by UV-Vis spectrophotometry.

-

Caption: Immunogen preparation workflow.

Antibody Production (Polyclonal)

Materials:

-

New Zealand white rabbits (2-3 animals)

-

5α-Androstane-3,17-dione-7-CMTE-BSA conjugate (immunogen)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Sterile syringes and needles

-

Bleeding equipment

Procedure:

-

Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

-

Primary Immunization:

-

Emulsify the immunogen solution (e.g., 1 mg/mL in PBS) with an equal volume of FCA.

-

Inject the emulsion (e.g., 1 mL total volume) subcutaneously at multiple sites on the back of each rabbit.

-

-

Booster Immunizations:

-

Four to six weeks after the primary immunization, administer a booster injection.

-

For boosters, emulsify the immunogen with FIA.

-

Administer booster injections every 4-6 weeks.

-

-

Titer Monitoring and Antibody Harvesting:

-

Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer using a preliminary RIA or ELISA.

-

Once a high antibody titer is achieved, perform a larger bleed to harvest the antiserum.

-

Separate the serum from the blood and store at -20°C or -80°C.

-

Preparation of Radiolabeled Tracer

Option A: Tritiated 5α-Androstane-3,17-dione ([³H]-5α-Androstanedione)

Tritiated steroids are commonly used as tracers in RIAs. The synthesis of [³H]-5α-Androstanedione typically involves catalytic reduction of a suitable unsaturated precursor with tritium gas. This process is highly specialized and should be performed in a facility equipped for handling high levels of radioactivity.

Option B: Iodinated Tracer ([¹²⁵I]-5α-Androstanedione Derivative)

Direct radioiodination of 5α-Androstane-3,17-dione is not feasible. Therefore, a derivative of the steroid, typically containing a phenolic or tyramine moiety, is synthesized and then iodinated.

Procedure (General):

-

Synthesis of an Iodination-Competent Derivative: Synthesize a derivative of 5α-Androstane-3,17-dione that can be readily iodinated, for example, by conjugating it to a tyramine molecule at a position that does not interfere with antibody binding.

-

Radioiodination:

-

In a shielded vial, combine the steroid derivative, Na¹²⁵I, and an oxidizing agent (e.g., Chloramine-T or Iodogen).

-

Allow the reaction to proceed for a short period (e.g., 1-2 minutes).

-

Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

-

-

Purification of the Tracer:

-

Purify the ¹²⁵I-labeled steroid derivative from unreacted ¹²⁵I and other reactants using techniques such as HPLC or column chromatography.

-

Determine the specific activity of the tracer.

-

Plasma Sample Preparation

Extraction of steroids from plasma is necessary to remove interfering substances like proteins and lipids.

Option A: Liquid-Liquid Extraction

-

Pipette 100-500 µL of plasma into a glass tube.

-

Add 5 mL of diethyl ether or ethyl acetate.

-

Vortex vigorously for 1-2 minutes.

-

Allow the phases to separate.

-

Freeze the aqueous (lower) phase in a dry ice/ethanol bath.

-

Decant the organic solvent (upper phase) containing the steroids into a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in assay buffer.

Option B: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low-percentage methanol solution to remove interfering substances.

-

Elute the steroids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the extract in assay buffer.

Radioimmunoassay Protocol

Caption: Radioimmunoassay workflow.

Materials:

-

Assay buffer (e.g., PBS with 0.1% gelatin)

-

5α-Androstane-3,17-dione standards

-

Anti-5α-Androstane-3,17-dione antibody (appropriately diluted)

-

Radiolabeled 5α-Androstane-3,17-dione tracer

-

Separation reagent (e.g., dextran-coated charcoal or a second antibody)

-

Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

-

Set up the assay tubes in duplicate or triplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Add 100 µL of assay buffer to the NSB and B0 tubes.

-

Add 100 µL of the appropriate standard solution or reconstituted plasma extract to the respective tubes.

-

Add 100 µL of the primary antibody solution to all tubes except the TC and NSB tubes.

-

Vortex and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Add 100 µL of the radiolabeled tracer to all tubes.

-

Vortex and incubate overnight at 4°C.

-

Add 500 µL of cold separation reagent (e.g., dextran-coated charcoal) to all tubes except the TC tubes. Vortex and incubate for 15 minutes at 4°C. The charcoal adsorbs the free tracer.

-

Centrifuge all tubes (except TC) at 3000 x g for 15 minutes at 4°C.

-

Decant the supernatant and measure the radioactivity of the pellet (antibody-bound fraction) in a gamma or beta counter.

-

Data Analysis: Calculate the percentage of tracer bound for each standard and sample. Plot a standard curve of %B/B0 versus the concentration of the standards. Determine the concentration of 5α-Androstane-3,17-dione in the samples by interpolating their %B/B0 values on the standard curve.

Data Presentation and Assay Validation

Assay Performance Characteristics

| Parameter | Typical Value | Description |

| Sensitivity | 10-50 pg/mL | The lowest concentration of 5α-Androstane-3,17-dione that can be reliably distinguished from zero. |

| Intra-Assay Precision | < 10% | The coefficient of variation (CV) of measurements within a single assay run. |

| Inter-Assay Precision | < 15% | The CV of measurements from multiple assay runs. |

| Accuracy (Recovery) | 85-115% | The percentage of a known amount of added 5α-Androstane-3,17-dione that is measured by the assay. |

Cross-Reactivity

The specificity of the antibody is critical for an accurate RIA. Cross-reactivity with other structurally related steroids should be determined.

| Steroid | % Cross-Reactivity |

| 5α-Androstane-3,17-dione | 100 |

| Androstenedione | To be determined |

| Dihydrotestosterone (DHT) | To be determined |

| Testosterone | To be determined |

| Dehydroepiandrosterone (DHEA) | To be determined |

| Progesterone | To be determined |

| Cortisol | To be determined |

Note: An antibody raised against androstenedione-7α-carboxymethyl-thioether-BSA is expected to have 100% cross-reactivity with 5α-Androstane-3,17-dione.[2]

Typical Plasma Concentrations

| Population | Plasma Concentration (pg/mL) | Reference |

| Young Men (n=6) | 164 ± 57 (Range: 84-273) | [2] |

| Women (follicular phase, n=5) | 35 ± 14 to 145 ± 75 | [2] |

| Women (luteal phase, n=5) | 109 ± 50 to 151 ± 44 | [2] |

Conclusion

The development of a radioimmunoassay for 5α-Androstane-3,17-dione requires careful consideration of immunogen design, antibody production, tracer preparation, and assay validation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish a robust and reliable RIA for the quantification of this important androgen metabolite in plasma. This will enable further investigation into its role in health and disease.

References

Application Notes and Protocols for Studying 5α-Androstane-3,17-dione Metabolism in Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of 5α-Androstane-3,17-dione metabolism. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the enzymatic conversion of this androgen and the effects of potential therapeutic inhibitors.

Introduction

5α-Androstane-3,17-dione (also known as 5α-androstanedione or 5α-dione) is a key intermediate in the metabolic pathway of androgens. It is a derivative of dihydrotestosterone (DHT) and its metabolism is crucial in various physiological and pathophysiological processes, including androgen-dependent diseases such as prostate cancer. The primary enzymes responsible for its conversion are members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4, as well as 5α-reductase (SRD5A) isoforms.[1][2][3][4] These enzymes catalyze the reduction of 5α-androstane-3,17-dione to more or less potent androgens, thereby modulating androgen receptor signaling.

Understanding the metabolism of 5α-androstane-3,17-dione is critical for the development of novel therapeutics targeting androgen action. In vitro cell culture models provide a powerful and controlled environment to dissect the metabolic pathways, identify key enzymes, and screen for potential inhibitors.

Relevant In Vitro Cell Culture Models

A variety of human cell lines are available to study the metabolism of 5α-androstane-3,17-dione. The choice of cell line depends on the specific research question, as different cell types express varying levels of the key metabolic enzymes.

| Cell Line | Tissue of Origin | Key Expressed Enzymes | Relevant Applications |

| LNCaP | Prostate Cancer | SRD5A1, AKR1C2, AKR1C3 | Studying the "backdoor" pathway of DHT synthesis in prostate cancer.[5] |

| PC-3 | Prostate Cancer | Moderate AKR1C expression | Investigating androgen metabolism in androgen-independent prostate cancer. |

| DU-145 | Prostate Cancer | Low androgen receptor expression | A model for androgen receptor-negative prostate cancer metabolism. |

| MCF-7 | Breast Cancer | Aromatase, AKR1C3 | Studying the interplay between androgen and estrogen metabolism.[2][6] |

| T47D | Breast Cancer | Estrogen and Progesterone Receptors | Investigating hormonal regulation of androgen metabolism.[6] |

| A549 | Lung Carcinoma | 17β-HSD type 5, 3α-HSD type 3 | A model for studying androgen metabolism in lung tissue.[7][8] |

| H295R | Adrenocortical Carcinoma | Broad range of steroidogenic enzymes | Comprehensive studies of steroidogenesis and androgen metabolism.[9] |

| MA-10 | Mouse Leydig Tumor | High steroidogenic capacity | Investigating testicular androgen synthesis and metabolism.[9] |

Metabolic Pathways of 5α-Androstane-3,17-dione

The metabolism of 5α-Androstane-3,17-dione primarily involves the reduction of its keto groups at the C3 and C17 positions. The key enzymes and their products are outlined below.

Experimental Protocols

Protocol 1: General Cell Culture and Steroid Metabolism Assay

This protocol provides a general framework for assessing the metabolism of 5α-Androstane-3,17-dione in a chosen cell line.

Materials:

-

Selected cell line (e.g., LNCaP, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7)

-

Fetal Bovine Serum (FBS), charcoal-stripped FBS

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

5α-Androstane-3,17-dione (substrate)

-

Internal standard (e.g., deuterated androgen)

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Cell culture plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line in standard growth medium until 70-80% confluency.

-

For experiments investigating hormonal regulation, switch to a medium containing charcoal-stripped FBS for 24-48 hours prior to the experiment to reduce background steroid levels.

-

Trypsinize and seed the cells into appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.

-

-

Metabolism Assay:

-

Prepare a stock solution of 5α-Androstane-3,17-dione in a suitable solvent (e.g., ethanol or DMSO).

-

On the day of the experiment, remove the culture medium and wash the cells with PBS.

-

Add fresh serum-free or charcoal-stripped serum-containing medium with 5α-Androstane-3,17-dione at the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, collect the culture medium.

-

Add an internal standard to each sample for quantification.

-

Extract the steroids from the medium using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Analysis:

Protocol 2: 5α-Reductase Activity Assay in Cell Homogenates

This protocol is designed to measure the activity of 5α-reductase enzymes in converting a substrate like testosterone or androstenedione. A similar principle can be applied to measure the reduction of 5α-androstane-3,17-dione by 17β-HSDs.

Materials:

-

LNCaP cells (or other cells expressing 5α-reductase)

-

Tris-HCl buffer (pH 7.4)

-

Lysis buffer

-

NADPH

-

Testosterone (substrate)

-

Hydroxylamine solution

-

BCA Protein Assay Kit

Procedure:

-

Enzyme Preparation:

-

Culture LNCaP cells to ≥80% confluency.[13]

-

Wash cells with Tris-HCl buffer and scrape them into a centrifuge tube.

-

Centrifuge at 1900 x g for 10 minutes.[13]

-

Resuspend the cell pellet in lysis buffer and homogenize on ice using sonication.[13]

-

Determine the protein concentration of the homogenate using a BCA assay.[13]

-

-

Enzymatic Reaction:

-

In a 96-well plate, prepare the reaction mixture containing Tris buffer, NADPH, and the test compound (if screening for inhibitors).

-

Add the substrate (testosterone) to a final concentration of ~35 µM.[13]

-

Initiate the reaction by adding the cell homogenate (e.g., 75 µg of total protein).[13]

-

Incubate at 37°C for 60 minutes.[13]

-

-

Reaction Termination and Derivatization:

-

Stop the reaction by adding hydroxylamine solution and incubate at 60°C for 60 minutes for derivatization.[13]

-

Centrifuge the plate to pellet any precipitate.

-

-

Analysis:

-

Transfer the supernatant to a new plate for LC-MS analysis to quantify the formation of dihydrotestosterone (DHT).[13]

-

Data Presentation

The following table summarizes the kinetic parameters of AKR1C enzymes involved in androgen metabolism. This data is crucial for understanding the efficiency of different enzymes in metabolizing various androgens.

| Enzyme | Substrate | Product | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) |

| AKR1C3 | Δ4-Androstene-3,17-dione | Testosterone | 9 | 0.068 | 7.6 |

| AKR1C2 | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | - | - | - |

| AKR1C1 | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | - | - | - |

| AKR1C4 | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | - | - | - |

Note: Comprehensive kinetic data for all reactions is not always available in the literature and may need to be determined experimentally.[2]

Concluding Remarks